Cas no 98136-34-6 (2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-)

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- 化学的及び物理的性質
名前と識別子
-
- 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-
- 2-oxo-1H-pyrazine-3-carbonyl chloride
- Pyrazinoyl chloride, 3-hydroxy- (6CI)
- 98136-34-6
- 3-hydroxypyrazine-2-carbonylchloride
- 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride
- 3-hydroxypyrazine-2-carbonyl chloride
- DTXSID40849354
-
- インチ: InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)
- InChIKey: HJPSNEKCBKMUPX-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(C(=O)N1)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 157.9883050g/mol
- どういたいしつりょう: 157.9883050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 58.5Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334765-1g |
3-Hydroxypyrazine-2-carbonyl chloride |
98136-34-6 | 95%+ | 1g |
$*** | 2023-04-18 | |
Chemenu | CM334765-1g |
3-Hydroxypyrazine-2-carbonyl chloride |
98136-34-6 | 95%+ | 1g |
$445 | 2021-08-18 | |
Alichem | A099000164-250mg |
3-Hydroxypyrazine-2-carbonyl chloride |
98136-34-6 | 98% | 250mg |
$806.47 | 2023-08-31 | |
Alichem | A099000164-500mg |
3-Hydroxypyrazine-2-carbonyl chloride |
98136-34-6 | 98% | 500mg |
$1162.27 | 2023-08-31 | |
Alichem | A099000164-1g |
3-Hydroxypyrazine-2-carbonyl chloride |
98136-34-6 | 98% | 1g |
$1848.97 | 2023-08-31 | |
Crysdot LLC | CD11001404-1g |
3-Hydroxypyrazine-2-carbonyl chloride |
98136-34-6 | 97% | 1g |
$432 | 2024-07-19 |
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- 関連文献
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-に関する追加情報
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- (CAS No: 98136-34-6) is a highly reactive intermediate commonly utilized in organic synthesis. This compound is a derivative of pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The presence of the carbonyl chloride group at position 2 and the dihydro structure with an oxo group at position 3 imparts unique chemical properties to this molecule.
The molecular formula of 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- is C7H5ClN2O, and its molecular weight is approximately 179.58 g/mol. It exists as a yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. Its melting point is around 105°C, and it has a boiling point of approximately 180°C under standard atmospheric pressure.
2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- is primarily used as an electrophilic reagent in nucleophilic substitution reactions. Its reactivity stems from the electron-deficient nature of the carbonyl chloride group, which makes it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This property has made it a valuable reagent in the synthesis of various heterocyclic compounds, including pyridones, pyrimidones, and other nitrogen-containing heterocycles.
Recent studies have highlighted the role of 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- in the development of bioactive molecules. For instance, researchers have employed this compound in the synthesis of novel kinase inhibitors with potential applications in cancer therapy. The ability of this compound to form stable amides with amino acids has also been explored in peptide chemistry.
In addition to its role as an intermediate in organic synthesis, 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- has been investigated for its potential use in materials science. Its ability to form cross-linked polymers through nucleophilic addition reactions has led to its consideration as a building block for high-performance polymers with applications in electronics and optoelectronics.
The synthesis of 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- typically involves the chlorination of pyrazine derivatives followed by oxidation or cyclization reactions. One common method involves the reaction of pyrazine with thionyl chloride (SOCl₂) under reflux conditions to form the corresponding chloropyrazine intermediate. Subsequent oxidation steps are then employed to introduce the carbonyl group at position 2.
Despite its wide range of applications, handling 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-* requires careful consideration due to its reactivity and potential health hazards. Proper safety precautions must be taken during its synthesis and use to minimize exposure risks.
In conclusion,2-Pyrazinecarbonylchloride, 3,4-dihydro-3-o* remains an essential intermediate in organic synthesis with diverse applications across various fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and chemists alike.
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